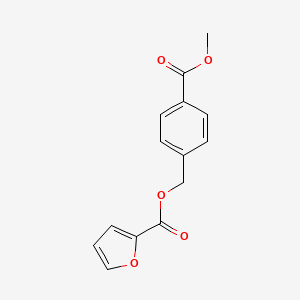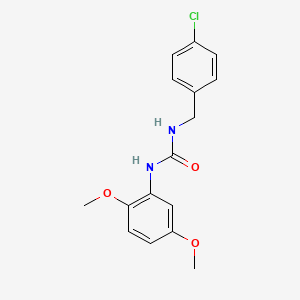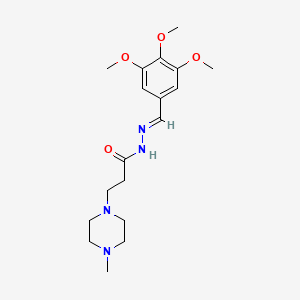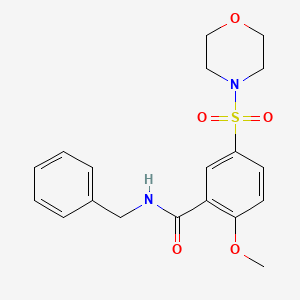
1-(2,4-dichlorobenzyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)azocane, also known as DBAZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of azocanes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorobenzyl)azocane is not fully understood. However, it is believed to exert its biological activities by modulating the signaling pathways involved in cell proliferation, differentiation, and apoptosis. The compound has been shown to inhibit the activity of enzymes such as PTP1B and protein kinase C (PKC), which play important roles in these signaling pathways.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)azocane has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the replication of viruses such as hepatitis C virus (HCV), and inhibit the growth of bacteria such as Staphylococcus aureus. The compound has also been found to regulate glucose metabolism and improve insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,4-dichlorobenzyl)azocane in lab experiments is its high potency and selectivity towards its biological targets. This makes it a valuable tool for studying the signaling pathways involved in various diseases. However, the compound has some limitations as well. It is highly toxic and requires careful handling. Moreover, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2,4-dichlorobenzyl)azocane. One direction is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer and diabetes. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.
Méthodes De Synthèse
The synthesis of 1-(2,4-dichlorobenzyl)azocane involves the reaction of 2,4-dichlorobenzyl chloride with azocane in the presence of a base. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be determined by analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
1-(2,4-dichlorobenzyl)azocane has been found to have potential applications in biomedical research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of type 2 diabetes and obesity.
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N/c15-13-7-6-12(14(16)10-13)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZGSNGUCUUWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]azocane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)

![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)





![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)